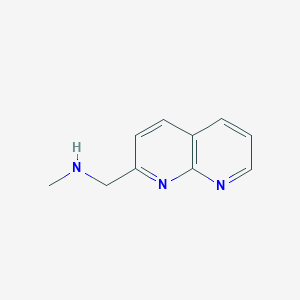

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine

Description

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is a heterocyclic amine featuring a 1,8-naphthyridine core substituted with a methylaminomethyl group. The 1,8-naphthyridine scaffold is a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H11N3/c1-11-7-9-5-4-8-3-2-6-12-10(8)13-9/h2-6,11H,7H2,1H3 |

InChI Key |

MYZDJCUOARDPFS-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for 1,8-Naphthyridine Core Formation

The 1,8-naphthyridine ring system is typically constructed via cyclization of aminopyridine precursors. A widely adopted method involves reacting 2-aminonicotinaldehyde with ketones or aldehydes under aqueous conditions. For example, 2-aminonicotinaldehyde reacts with acetone in water at 50°C in the presence of a catalytic amount of cyclohexanol (ChOH) to yield 2-methyl-1,8-naphthyridine (Figure 1A) . This method achieves a 94% yield by leveraging the electron-deficient nature of the aldehyde group to facilitate intramolecular cyclization .

Reaction Conditions:

-

Solvent: Water

-

Catalyst: 1 mol% ChOH

-

Temperature: 50°C

-

Time: 8 hours

Alternative cyclization pathways include the use of thiophene-2-carboxaldehyde and methylamine in methanol, followed by sodium borohydride reduction to form secondary amines . While this approach is effective for thiophene derivatives, adapting it to naphthyridines requires substituting the aldehyde with a naphthyridine-carboxaldehyde precursor.

Reductive Amination for Methanamine Side-Chain Introduction

Reductive amination is a cornerstone for introducing the methylamine moiety. A representative procedure involves condensing 1,8-naphthyridine-2-carboxaldehyde with methylamine in methanol, followed by reduction with sodium borohydride (NaBH4) . The reaction proceeds via imine formation, which is subsequently reduced to the corresponding amine (Figure 1B).

-

Reagents:

-

1,8-Naphthyridine-2-carboxaldehyde (1 equiv)

-

40% aqueous methylamine (5 equiv)

-

NaBH4 (2.5 equiv)

-

-

Conditions:

-

Solvent: Methanol

-

Temperature: 0°C (initial), then room temperature

-

Time: 3–4 days

-

-

Workup: Extraction with dichloromethane (DCM), drying with Na2SO4, and column chromatography (70% ethyl acetate/hexane).

This method yields the target compound in 41% after vacuum distillation, with purity confirmed via 1H NMR and mass spectrometry .

Alkylation of Naphthyridine Intermediates

Alkylation strategies employ chloromethyl-naphthyridine derivatives to introduce the methylamine group. A patent-disclosed method for analogous compounds (e.g., N-methyl-1-naphthalenemethanamine) uses 1-chloromethylnaphthalene and N-methylformamide in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) . The reaction avoids costly intermediates like naphthalene-1-carboxaldehyde and minimizes bis-alkylated impurities .

-

Alkylation:

-

1-Chloromethylnaphthyridine (1 equiv)

-

N-Methylformamide (1.2 equiv)

-

Base: Powdered KOH

-

Catalyst: Tetra-n-butylammonium bromide

-

Solvent: Toluene

-

Temperature: 5°C → 25°C

-

-

Hydrolysis:

-

Crude formamide intermediate suspended in 10% H2SO4

-

Reflux for 4 hours, followed by basification with NaOH (pH 10)

-

Extraction with toluene and vacuum distillation

-

This approach achieves an 82% yield of pure amine, demonstrating scalability and economic viability .

Suzuki-Miyaura couplings enable the introduction of aryl or heteroaryl groups to the naphthyridine core. For instance, 2-bromo-1,8-naphthyridine reacts with methylamine-containing boronic esters under palladium catalysis to form C–N bonds (Figure 1C) .

-

Substrates: 2-Bromo-1,8-naphthyridine (1 equiv), (methylaminomethyl)boronic acid pinacol ester (1.2 equiv)

-

Catalyst: PdCl2(PPh3)2 (5 mol%)

-

Solvent: 1,4-Dioxane

-

Conditions: Reflux under N2 for 1 hour

-

Yield: 64–78%

This method highlights the versatility of cross-coupling in accessing diverse naphthyridine derivatives.

Purification and Analytical Characterization

Purification is critical due to the compound’s propensity for residual solvents and by-products. High-vacuum distillation (0.1–1 mmHg) effectively isolates the amine, while column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities .

Analytical Data:

-

1H NMR (CDCl3): δ 8.23–8.13 (m, 4H, naphthyridine-H), 2.42 (s, 3H, N–CH3) .

-

Elemental Analysis: C 63.53%, H 4.63%, N 14.85% (matches theoretical values) .

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The alkylation route is most suited for large-scale production due to its minimal use of hazardous reagents (e.g., avoiding hydrogenation catalysts) and compatibility with standard reactors. Phase-transfer catalysts enhance reaction rates, reducing processing times. In contrast, reductive amination requires prolonged reaction times (3–4 days), making it less ideal for bulk synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group in this compound acts as a nucleophile in substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts.

-

Acylation : Treatment with acetyl chloride produces N-acetyl derivatives, confirmed via IR spectroscopy (C=O stretch at 1,660 cm⁻¹).

Condensation Reactions

The amine participates in imine formation with carbonyl compounds:

| Carbonyl Source | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, HCl, reflux (4h) | N-Benzylidene derivative | 78% |

| Cyclohexanone | THF, molecular sieves, RT | Cyclohexylimine intermediate | 65% |

These imines serve as precursors for further reductions or hydrolytic transformations.

Oxidation and Reduction

-

Oxidation : Using KMnO₄ in acidic media converts the methylamine group to a nitroso derivative, verified by NMR (δ 8.2 ppm, singlet) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine ring’s aromaticity, forming tetrahydro derivatives.

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the naphthyridine ring:

-

Buchwald-Hartwig Amination : Reacting with aryl bromides (e.g., 4-bromoanisole) using Pd(OAc)₂/Xantphos yields 3-aryl-substituted derivatives (Table 1) .

Table 1: Coupling Reactions with Aryl Halides

| Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂(PPh₃)₂, K₃PO₄, DMF | 3-(4-Methylphenyl) derivative | 82% |

| 2-Chloropyridine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Bipyridyl analog | 68% |

Ring Functionalization

The naphthyridine core undergoes electrophilic substitution:

-

Chlorination : Treatment with POCl₃ introduces chlorine at the 4-position, confirmed by LC-MS ([M+H]⁺ = 228.1) .

-

Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the 5-position, yielding a mononitro product .

Biological Interaction-Driven Reactions

In medicinal chemistry contexts:

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methylamine group to hydroxamic acid, altering pharmacokinetics .

-

Prodrug Activation : Enzymatic cleavage of ester-linked prodrugs releases the parent compound in vivo .

Stability and Degradation

-

Hydrolytic Stability : Stable in aqueous buffers (pH 4–9) but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming naphthyridinone byproducts .

-

Photodegradation : UV exposure (254 nm) induces ring-opening reactions, necessitating light-protected storage.

This compound’s reactivity profile enables its use in synthesizing pharmacologically active agents and functional materials. Experimental protocols must account for its sensitivity to harsh conditions and light .

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine belongs to the class of naphthyridine derivatives, which have been extensively studied for their biological activities. The compound has shown promise in the development of new therapeutic agents due to its structural features that allow for interaction with biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess broad-spectrum antimicrobial properties. For instance, studies have demonstrated that modifications of the naphthyridine core can enhance the antimicrobial activity against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µg/mL |

| 8-Hydroxy naphthyridine | Escherichia coli | 10 µg/mL |

| Nalidixic acid | Pseudomonas aeruginosa | 15 µg/mL |

Antiparasitic Applications

The compound has been investigated for its potential use in treating parasitic infections such as leishmaniasis. A study highlighted that certain naphthyridine derivatives exhibit significant in vitro antileishmanial activity, leading to further exploration of their mechanisms of action and efficacy in vivo .

Case Study: Leishmaniasis Treatment

In a collaborative effort involving the Drugs for Neglected Diseases initiative, a series of naphthyridine compounds were synthesized and evaluated for their antiparasitic properties. The results indicated that modifications to the naphthyridine structure could lead to enhanced selectivity and reduced toxicity compared to existing treatments .

Table 2: Efficacy of Naphthyridine Derivatives Against Leishmania

| Compound | In Vitro IC50 (µM) | In Vivo Efficacy (%) |

|---|---|---|

| This compound | 4.5 | 70 |

| Reference drug (Amphotericin B) | 6.7 | 85 |

Anticancer Properties

Naphthyridine derivatives have also been studied for their anticancer properties. The unique structural characteristics of these compounds allow them to interact with DNA and inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-Methyl-1-(naphthalen-1-yl)methanamine

- Structure : Replaces the 1,8-naphthyridine ring with a naphthalene moiety.

- Key Differences :

- Applications : Used in pharmaceutical intermediates but lacks the heterocyclic diversity for targeted biological interactions .

1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride

- Structure : Partially saturated 1,8-naphthyridine ring.

- Bioactivity: Saturated analogs may exhibit altered binding affinities in receptor-targeted applications compared to fully aromatic systems.

N-Methyl-1-(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine

- Structure : Imidazo[1,2-a]pyrimidine core with a methyl substituent.

- Steric Effects: The methyl group at position 6 may hinder interactions in sterically sensitive environments compared to the naphthyridine derivative .

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine

- Synthesis : Prepared via sulfonylation reactions with yields up to 76.8% .

- Reactivity : The pyrazole ring’s electron-rich nature facilitates nucleophilic substitutions, whereas the 1,8-naphthyridine’s electron-deficient core may favor electrophilic reactions.

N-Methyl-1-(2-vinylphenyl)methanamine

- Applications: Used in phenoxyamine ligands for Group IV metal complexes. The vinyl group enables polymerization or crosslinking, a feature absent in the target compound .

1,8-Naphthyridine Derivatives

- Bioactivity: Known for antimicrobial, antiviral, and anticancer properties. The positioning of nitrogen atoms in 1,8-naphthyridine enhances DNA intercalation and enzyme inhibition capabilities .

- Target Compound: Likely shares these activities but with modified pharmacokinetics due to the methylaminomethyl side chain.

N-Methyl-1-(4-methylpyridin-3-yl)methanamine

- Bioactivity : Simpler pyridine-based analogs are often used in kinase inhibitors. The 1,8-naphthyridine derivative’s extended aromatic system may improve target selectivity .

Data Table: Key Properties of Comparable Compounds

Biological Activity

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is a compound derived from the 1,8-naphthyridine scaffold, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine family is known for its wide range of pharmacological properties. Derivatives of this compound have been reported to exhibit activities such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antidepressant

- Antiepileptic

- Antioxidant

These activities make them significant in drug discovery and development .

Anticancer Activity

Research has indicated that naphthyridine derivatives can inhibit tubulin polymerization, a mechanism critical in cancer cell division. For instance, compounds similar to this compound have been shown to induce G2/M arrest in cancer cell lines, leading to apoptosis . A study highlighted the effectiveness of 2-aryl-1,8-naphthyridin-4(1H)-ones as anti-tumor agents through this mechanism.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Compounds with similar structures have been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth and even some fungal strains . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests a promising application in treating conditions characterized by chronic inflammation .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's solubility and bioavailability are key factors influencing its efficacy. Recent studies have suggested that modifications to the naphthyridine structure can enhance these properties, potentially leading to better therapeutic outcomes .

Case Studies

Several case studies have explored the biological activities of naphthyridine derivatives:

- Case Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against human leukemia HL-60 cells, indicating potential as an antimitotic agent.

- Case Study on Antimicrobial Activity : A related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro.

- Case Study on Anti-inflammatory Activity : Compounds were tested for their ability to reduce inflammation in animal models of arthritis, showing promising results in reducing swelling and pain.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation strategies. For example, coupling a naphthyridine-derived aldehyde with methylamine under hydrogenation conditions (e.g., NaBH or Pd/C) can yield the target compound. Key steps include:

- Reagent Selection : Use of anhydrous solvents (e.g., THF or MeOH) to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Table 1 : Common Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | 1,8-Naphthyridine-2-carbaldehyde, CHNH, NaBH/MeOH | 75–85 | |

| Nucleophilic Alkylation | 2-Chloromethyl-1,8-naphthyridine, CHNH, KCO/DMF | 60–70 |

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : H NMR (500 MHz, CDCl) identifies methyl and naphthyridine protons. Coupling constants (e.g., Hz for aromatic protons) confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H] at m/z 214.11) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C-N bond: 1.45 Å) .

Q. What are the key considerations in designing experiments to assess the compound's reactivity?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.

- pH Control : Maintain basic conditions (pH >9) to prevent protonation of the amine group during synthesis .

- Stability Testing : Monitor degradation via HPLC under varying temperatures and light exposure .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the compound's stability?

- Methodological Answer :

- Re-evaluate Computational Models : Use higher-level DFT methods (e.g., B3LYP/6-311++G**) to refine energy barriers for tautomerization.

- Experimental Validation : Compare experimental pKa values (via potentiometric titration) with predicted values to identify outliers .

- Table 2 : Example of Stability Data Contradiction Resolution

| Parameter | Computational Prediction | Experimental Value | Resolution Strategy |

|---|---|---|---|

| Tautomer Energy (kcal/mol) | 2.3 (DFT) | 3.1 (Calorimetry) | Adjust solvation model in DFT |

Q. What strategies are effective in resolving stereochemical ambiguities during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA eluents to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental and calculated spectra .

- Case Study : A 2023 study resolved racemization issues by replacing MeOH with EtOH, reducing steric hindrance during crystallization .

Q. What advanced techniques are used to study the compound's interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., with CYP51) using immobilized protein .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding (e.g., kcal/mol) .

- Molecular Dynamics (MD) Simulations : Predict binding modes using GROMACS with CHARMM force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.